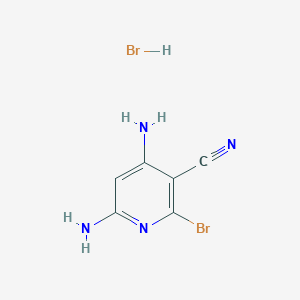![molecular formula C13H24N2O2 B13133573 tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13133573.png)
tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group attached to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced via nucleophilic substitution reactions.
Attachment of the Tert-butyl Ester Group: The tert-butyl ester group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and efficient synthesis compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic regulation, and cellular communication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate: Lacks the cyclopropylmethyl group.
Cyclopropylmethyl (3R)-3-aminopyrrolidine-1-carboxylate: Lacks the tert-butyl ester group.
Tert-butyl (3R)-3-[(methyl)amino]pyrrolidine-1-carboxylate: Contains a methyl group instead of a cyclopropylmethyl group.
Uniqueness
Tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate is unique due to the presence of both the tert-butyl ester and cyclopropylmethyl groups. These groups confer distinct steric and electronic properties, making the compound valuable for specific applications in synthesis and research .
Eigenschaften
Molekularformel |
C13H24N2O2 |
|---|---|
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
tert-butyl (3R)-3-(cyclopropylmethylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-6-11(9-15)14-8-10-4-5-10/h10-11,14H,4-9H2,1-3H3/t11-/m1/s1 |
InChI-Schlüssel |
BWRDNUFSKYSUOI-LLVKDONJSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NCC2CC2 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid](/img/structure/B13133504.png)









![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B13133561.png)

![9,10-Anthracenedione, 2-[(4-hydroxyphenyl)azo]-](/img/structure/B13133583.png)
